molecular formula C₁₂H₂₃NO₇S B1146500 Desulfo Glucoraphanin CAS No. 287966-62-5

Desulfo Glucoraphanin

Cat. No.: B1146500
CAS No.: 287966-62-5
M. Wt: 357.44
InChI Key:
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Mechanism of Action

Target of Action

Desulfo Glucoraphanin, a bioactive compound found in cruciferous vegetables, primarily targets gut pathogens . The compound’s antimicrobial activity is attributed to its conversion into Sulforaphane, a bioactive form, by the action of the indigenous enzyme myrosinase .

Mode of Action

The interaction of this compound with its targets involves the conversion of the compound into Sulforaphane by the enzyme myrosinase . This conversion is influenced by digestion and cooking practices, which play a significant role in the compound’s bioactivity and bioavailability .

Biochemical Pathways

This compound is involved in the glucosinolate metabolic pathway . The compound, along with other glucosinolates, is metabolized by gut bacteria, leading to the production of isothiocyanates . These isothiocyanates exhibit anti-inflammatory, antioxidant, and chemo-protective effects .

Pharmacokinetics

The bioavailability of this compound is influenced by various factors, including digestion and cooking methods . For instance, the recovery of Sulforaphane in ileal fluids post soup consumption was less than 1%, but the addition of mustard seeds increased colon-available Sulforaphane sixfold .

Result of Action

The action of this compound results in potent antimicrobial effects against various gut pathogens . The consumption of Sulforaphane-enriched broccoli soup may inhibit bacterial growth in the stomach and upper small intestine .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as cooking methods and the presence of other compounds. For example, innovative cooking methods can increase the in vivo intestinal delivery of Sulforaphane . Furthermore, the addition of mustard seeds to cooked broccoli increases the bioavailability of Sulforaphane .

Preparation Methods

Synthetic Routes and Reaction Conditions: Desulfo Glucoraphanin can be synthesized through the hydrolysis of glucoraphanin using specific enzymes or chemical reagents. The hydrolysis process involves the removal of the sulfate group from glucoraphanin, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of glucoraphanin from cruciferous vegetables, followed by enzymatic or chemical hydrolysis. The extracted glucoraphanin is treated with myrosinase or other hydrolyzing agents to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Desulfo Glucoraphanin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

Comparison with Similar Compounds

Desulfo Glucoraphanin is unique compared to other glucosinolates due to its specific structure and biological activity. Similar compounds include:

This compound stands out due to its specific conversion to sulforaphane, a compound with well-documented health benefits.

Properties

IUPAC Name

[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-N-hydroxy-5-methylsulfinylpentanimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO7S2/c1-22(19)5-3-2-4-8(13-18)21-12-11(17)10(16)9(15)7(6-14)20-12/h7,9-12,14-18H,2-6H2,1H3/b13-8-/t7?,9-,10+,11?,12+,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHMVWFYYZIVOP-RUAQSNJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCCCC(=NO)SC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)CCCC/C(=N/O)/S[C@H]1C([C@H]([C@@H](C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747579
Record name 1-S-[(1Z)-N-Hydroxy-5-(methanesulfinyl)pentanimidoyl]-1-thio-beta-D-threo-hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287966-62-5
Record name 1-S-[(1Z)-N-Hydroxy-5-(methanesulfinyl)pentanimidoyl]-1-thio-beta-D-threo-hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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